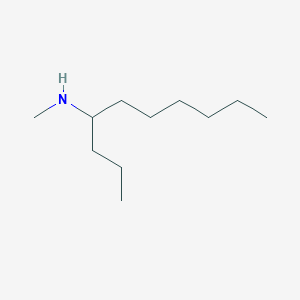
N-Methyldecan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyldecan-4-amine is an organic compound belonging to the class of amines, characterized by the presence of a nitrogen atom bonded to a methyl group and a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyldecan-4-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of a ketone or aldehyde with a primary or secondary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Nucleophilic Substitution: This method involves the substitution of a leaving group (such as a halide) on a decane derivative with a methylamine group.
Transition Metal-Catalyzed Reactions: Modern synthetic approaches may involve the use of transition metal catalysts to facilitate the formation of the carbon-nitrogen bond under milder conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyldecan-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups on the decane chain
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are commonly used.
Substitution: Reagents such as alkyl halides or sulfonates can be used in the presence of a base to facilitate nucleophilic substitution
Major Products Formed
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives
Scientific Research Applications
N-Methyldecan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes involving amines and their derivatives.
Industry: This compound is used in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of N-Methyldecan-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and others involved in inflammation and cell proliferation
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methyldecan-1-amine: A derivative with a benzyl group, known for its anti-inflammatory and anti-neoplastic activities.
Decyl-(4-methoxy-benzyl)-methyl-amine: Another derivative with a methoxy-benzyl group, exhibiting similar biological activities
Uniqueness
N-Methyldecan-4-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications .
Properties
CAS No. |
663602-88-8 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N-methyldecan-4-amine |
InChI |
InChI=1S/C11H25N/c1-4-6-7-8-10-11(12-3)9-5-2/h11-12H,4-10H2,1-3H3 |
InChI Key |
NRLFYKUECGLQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
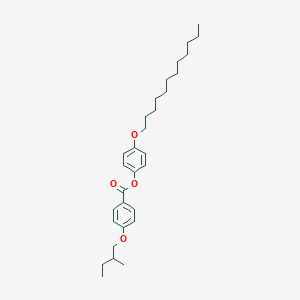

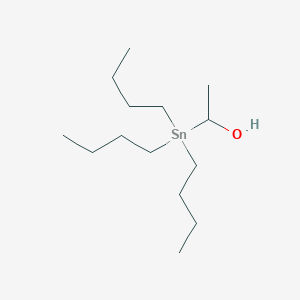
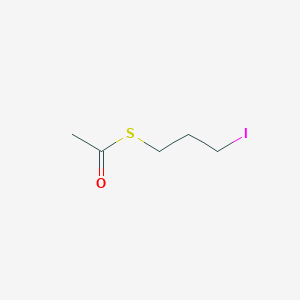
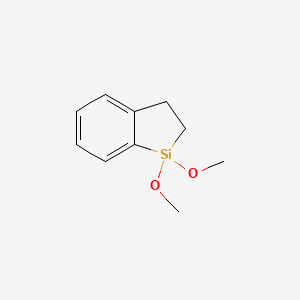
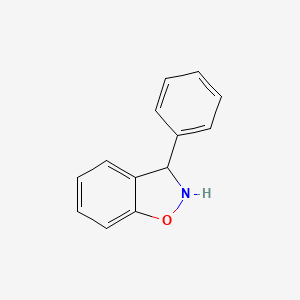
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
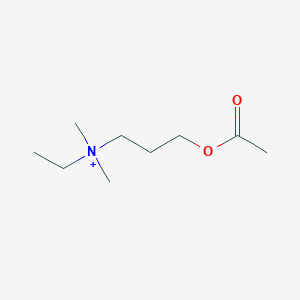
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)
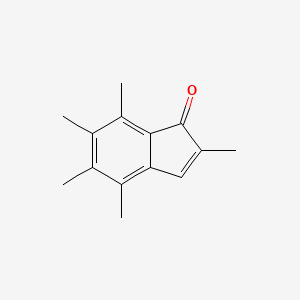
![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
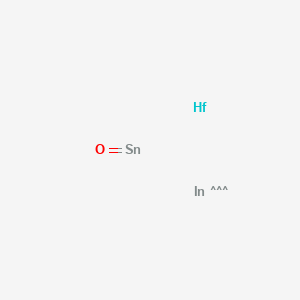
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
